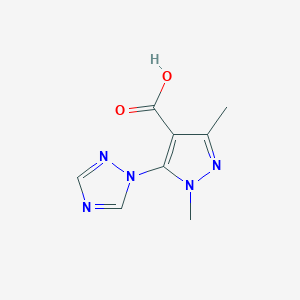
2-(4-chlorophenyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
Vue d'ensemble
Description
2-(4-chlorophenyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one, or 2-CEPMO, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a member of the pyrimidinone class of compounds, which are known for their ability to interact with a variety of biological molecules.
Applications De Recherche Scientifique
Prototropic Tautomerism and Hydration Effects
Research has shown that derivatives similar to the chemical , such as 2-(2-hydroxyethyl)amino-6-methylpyrimidin-4(3H)-one, form equilibrium mixtures of tautomers upon hydration. These studies reveal the impact of medium polarity on the equilibrium of tautomeric forms, which is crucial for understanding the chemical's behavior in different environments (Erkin & Krutikov, 2005).
Synthesis and Process Chemistry
The synthesis processes for pyrimidine derivatives, including methods for creating 4,6-dihydroxy-2-methylpyrimidine, have been extensively studied. These processes are vital for producing precursors used in pharmaceutical and explosive industries, demonstrating the chemical's role in the synthesis of high-value products (Patil, Jadhav, Radhakrishnan, & Soman, 2008).
Pharmaceutical Applications
The compound and its derivatives have been investigated for potential pharmaceutical applications. For instance, a series of pyrimidine derivatives were synthesized and evaluated for their antiviral activity against HIV-1 and HIV-2, as well as their inhibition of the kinesin Eg5 enzyme, which is significant for developing new therapeutic agents (Al-Masoudi, Kassim, & Abdul-Reda, 2014).
Antioxidant and Antitumor Activities
Some nitrogen heterocycles synthesized from pyrimidine derivatives have been evaluated for their antioxidant and antitumor activities. These studies contribute to the understanding of the compound's potential in developing new anticancer and antioxidant agents (El-Moneim, El‐Deen, & El-Fattah, 2011).
Chemical Stability and Reactivity
Research on similar pyrimidine derivatives has provided insights into their chemical stability and reactivity, essential for designing effective synthesis processes and understanding the compound's behavior under various conditions. This includes the study of regioselectivity in methylation and the effects of different media on chemical reactions involving pyrimidine derivatives (Erkin & Krutikov, 2006).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-8-11(6-7-17)13(18)16-12(15-8)9-2-4-10(14)5-3-9/h2-5,17H,6-7H2,1H3,(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQUQJJDDDJRMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C2=CC=C(C=C2)Cl)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



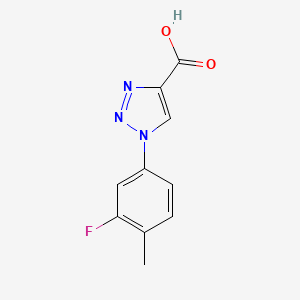

![3-[(Tert-butylcarbamoyl)amino]-4-methylbenzoic acid](/img/structure/B1437635.png)
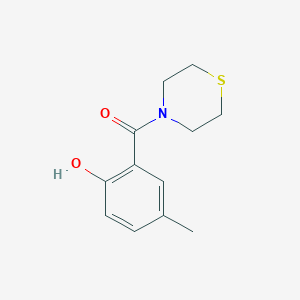
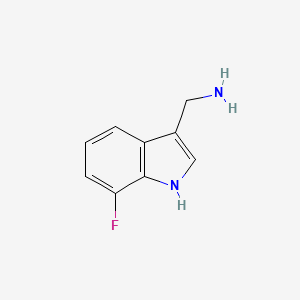
![2-Hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1437638.png)
![[5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1437640.png)
![3-[(Tert-butoxy)methyl]aniline](/img/structure/B1437642.png)
![{2-[4-(Ethylsulfonyl)piperazin-1-yl]ethyl}amine](/img/structure/B1437643.png)
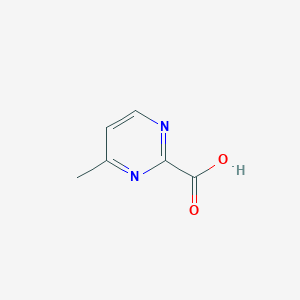
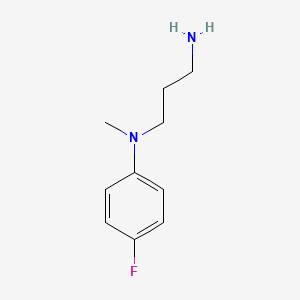
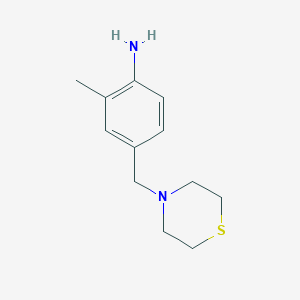
![2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1437650.png)
